N-(4-cyanophenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide
Description
N-(4-cyanophenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide is a benzothiazole-acetamide hybrid compound characterized by a methoxy-substituted benzothiazole core linked to a 4-cyanophenyl group via a methylamino-acetamide bridge. Below, we systematically compare this compound with its closest analogs based on substituent effects, molecular features, and structure-activity relationships (SAR).
Properties
IUPAC Name |
N-(4-cyanophenyl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S/c1-22(11-16(23)20-13-8-6-12(10-19)7-9-13)18-21-17-14(24-2)4-3-5-15(17)25-18/h3-9H,11H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCVYCAZIPCNRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=C(C=C1)C#N)C2=NC3=C(C=CC=C3S2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide typically involves multiple steps:
Formation of the Methoxybenzo[d]thiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyanophenyl Group: This step often involves a nucleophilic substitution reaction where a cyanophenyl halide reacts with an amine derivative.
Coupling with Acetamide: The final step involves coupling the intermediate with an acetamide derivative, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzo[d]thiazole moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde under appropriate conditions.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or aldehydes.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
N-(4-cyanophenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in diseases.
Biological Studies: Used as a probe to study biological pathways and interactions at the molecular level.
Industrial Applications: Potential use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-(4-cyanophenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide exerts its effects typically involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate the target, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Substituent Effects on the Benzothiazole Core
The methoxy group at position 4 of the benzothiazole ring distinguishes this compound from analogs with halogen, nitro, or alkyl substituents (Table 1).
Key Observations :
- Methoxy (OCH₃): Likely enhances solubility and electronic donating effects compared to electron-withdrawing groups (e.g., NO₂, Cl) .
- Halogens (F, Cl) : Increase lipophilicity and metabolic stability but may reduce solubility .
- Nitro (NO₂): Enhances reactivity but correlates with toxicity risks in some studies .
Linker and Acetamide Modifications
The methylamino linker in the target compound contrasts with sulfur-containing or heterocyclic linkers in analogs (Table 2).
Key Observations :
Aryl Group Variations
The 4-cyanophenyl group in the target compound is compared to other aryl substituents (Table 3).
Key Observations :
- Cyanophenyl: The electron-withdrawing cyano group (-CN) enhances binding to enzymes like kinases or proteases .
- Nitrophenyl: Associated with higher reactivity and possible genotoxicity .
Biological Activity
N-(4-cyanophenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its antimicrobial, antitumor, and other pharmacological effects, supported by relevant case studies and research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a cyanophenyl group and a methoxybenzo[d]thiazole moiety, which are critical for its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
-
Antimicrobial Activity
- A study on N-substituted phenyl-2-chloroacetamides demonstrated significant antimicrobial properties against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). The effectiveness varied with the substituents on the phenyl ring, suggesting that structural modifications can enhance activity against specific pathogens .
- Antitumor Activity
- Pharmacokinetic Properties
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of related compounds:
Table 1: Summary of Biological Activities
The biological activities of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for bacterial survival and cancer cell proliferation.
- Cell Membrane Interaction : The lipophilicity of these compounds allows them to penetrate cell membranes effectively, enhancing their antimicrobial action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
